3-(Difluoromethyl)-4-(methylsulfanyl)aniline

Description

Chemical Identity and Classification

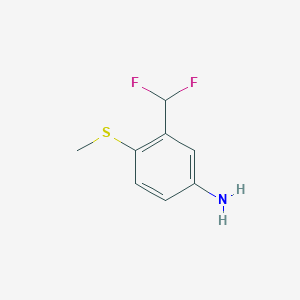

3-(Difluoromethyl)-4-(methylsulfanyl)aniline is an organofluorine compound characterized by its unique substitution pattern on the benzene ring, combining an amino group with both fluorinated and sulfur-containing substituents. The compound bears the Chemical Abstracts Service registry number 1339560-14-3 and possesses the molecular formula C8H9F2NS, resulting in a molecular weight of 189.23 grams per mole. The compound exists under the alternative nomenclature 3-(difluoromethyl)-4-(methylthio)aniline, reflecting the equivalent terminology for the methylsulfanyl functional group. Structurally, this compound belongs to the class of substituted anilines, specifically those containing both fluoroalkyl and organosulfur substituents, positioning it within the broader category of multifunctional aromatic amines.

The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the difluoromethyl group positioned at the 3-position relative to the amino group, while the methylsulfanyl substituent occupies the 4-position. This substitution pattern creates a unique electronic environment around the aromatic ring, where the electron-withdrawing difluoromethyl group and the modestly electron-donating methylsulfanyl group exert opposing influences on the overall electron density distribution. The compound's classification as an aromatic amine with fluoroalkyl substitution places it within a specialized subset of organofluorine compounds that have gained prominence in medicinal chemistry and materials science applications.

Historical Context in Fluorine Chemistry

The development of difluoromethyl-containing compounds represents a relatively recent advancement in organofluorine chemistry, emerging as researchers sought alternatives to trifluoromethyl groups that could offer similar beneficial properties while addressing environmental and regulatory concerns. The difluoromethyl group gained particular attention during the 2010s as synthetic methodologies for its introduction became more sophisticated and accessible. Unlike trifluoromethyl groups, difluoromethyl substituents possess an acidic hydrogen atom that can participate in hydrogen bonding interactions, making them valuable bioisosteres for various functional groups including ethers and thiols.

The historical evolution of difluoromethylation chemistry has been marked by significant methodological breakthroughs, including the development of new difluoromethylating reagents and transition metal-catalyzed approaches for their installation. Early work in this area focused on developing shelf-stable difluoromethyl sources, with researchers exploring various electrophilic and nucleophilic difluoromethylation strategies. The integration of difluoromethyl groups with other functional groups, such as the methylsulfanyl substituent found in 3-(difluoromethyl)-4-(methylsulfanyl)aniline, represents a more recent development that reflects the growing sophistication in designing polyfunctional organofluorine compounds.

The emergence of compounds containing both difluoromethyl and organosulfur functionalities reflects broader trends in contemporary organic chemistry toward molecules that combine multiple beneficial properties within a single molecular framework. This approach aligns with modern drug discovery paradigms that emphasize the strategic incorporation of fluorine atoms to modulate pharmacological properties while maintaining or enhancing biological activity. The historical context of 3-(difluoromethyl)-4-(methylsulfanyl)aniline thus represents the convergence of several important developments in organofluorine and organosulfur chemistry.

Significance in Organofluorine Research

3-(Difluoromethyl)-4-(methylsulfanyl)aniline occupies a significant position within organofluorine research due to its unique combination of structural features that address several important challenges in contemporary chemical science. The compound exemplifies the potential for defluorinative functionalization approaches, where trifluoromethyl groups can be selectively converted to difluoromethyl motifs through controlled carbon-fluorine bond cleavage. This transformation pathway represents a crucial strategy for addressing emerging regulatory concerns surrounding per- and polyfluoroalkyl substances while maintaining the beneficial properties associated with fluorine incorporation.

The difluoromethyl group in this compound serves as both a hydrogen bond donor and acceptor, providing properties that are particularly valuable in biological systems where such interactions govern molecular recognition and binding affinity. Research has demonstrated that difluoromethyl-containing compounds often exhibit enhanced metabolic stability compared to their non-fluorinated analogs, while simultaneously offering improved solubility characteristics. The presence of the methylsulfanyl group further enhances the compound's versatility by providing an additional site for chemical modification and potential coordination interactions.

Within the broader context of organofluorine research, compounds like 3-(difluoromethyl)-4-(methylsulfanyl)aniline represent important building blocks for the synthesis of more complex molecular architectures. The strategic placement of functional groups allows for regioselective transformations that can access diverse chemical space while maintaining the beneficial properties imparted by the fluorinated substituent. Current research trends emphasize the development of synthetic methodologies that can efficiently introduce difluoromethyl groups into aromatic systems, with particular attention to methods that offer high functional group tolerance and operational simplicity.

Basic Physicochemical Properties

The physicochemical properties of 3-(difluoromethyl)-4-(methylsulfanyl)aniline reflect the complex interplay between its constituent functional groups and their influence on molecular behavior. The compound exhibits characteristics typical of fluorinated aromatic amines, with the difluoromethyl group contributing significantly to its lipophilicity while the amino group provides basic character and hydrogen bonding capability. The methylsulfanyl substituent introduces additional complexity through its ability to participate in various intermolecular interactions, including weak hydrogen bonding and van der Waals forces.

The molecular architecture of this compound, with its molecular formula C8H9F2NS and molecular weight of 189.23, positions it within an optimal range for many pharmaceutical applications where molecular weight considerations are critical. The presence of the difluoromethyl group typically enhances membrane permeability compared to non-fluorinated analogs, while the amino group ensures adequate aqueous solubility for biological applications. The electronic effects of the substituents create a unique environment around the aromatic ring that influences both reactivity patterns and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9F2NS | |

| Molecular Weight | 189.23 g/mol | |

| Chemical Abstracts Service Number | 1339560-14-3 | |

| Molecular Descriptor Language Number | MFCD18873481 |

Properties

IUPAC Name |

3-(difluoromethyl)-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NS/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCQWGXZHUJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline derivatives using difluoromethylating agents under radical conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate for Pharmaceuticals :

- 3-(Difluoromethyl)-4-(methylsulfanyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group enhances lipophilicity and bioavailability, critical factors in drug design.

- The compound can be employed in the synthesis of biologically active molecules, including potential anti-cancer agents and antibiotics.

-

Synthesis of Heterocycles :

- This aniline derivative can be utilized to synthesize heterocyclic compounds, which are essential in medicinal chemistry. Heterocycles often exhibit significant biological activity and are integral components of many drugs.

- For instance, reactions involving 3-(difluoromethyl)-4-(methylsulfanyl)aniline can lead to the formation of quinolines and benzothiazoles, which have demonstrated antitumor properties.

Research indicates that fluorinated compounds like 3-(difluoromethyl)-4-(methylsulfanyl)aniline exhibit enhanced pharmacokinetic properties due to their unique electronic characteristics. Preliminary studies suggest that this compound may modulate enzyme activity or interact with specific receptors, leading to significant biological effects.

| Compound | Key Features | Potential Applications |

|---|---|---|

| 3-(Difluoromethyl)-4-(methylsulfanyl)aniline | Contains difluoromethyl and methylsulfanyl groups | Intermediate for drug synthesis |

| 3-(Difluoromethyl)-4-(ethylsulfanyl)aniline | Similar structure with ethylsulfanyl group | Potentially different reactivity |

| Quinolines | Heterocyclic compounds | Antitumor agents |

| Benzothiazoles | Heterocycles with sulfur | Antimicrobial activity |

Case Studies

-

Synthesis of Anticancer Agents :

A recent study explored the use of 3-(difluoromethyl)-4-(methylsulfanyl)aniline as a precursor for synthesizing a novel class of anticancer agents. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the difluoromethyl group plays a crucial role in enhancing biological activity. -

Fluorinated Pesticides :

Research has shown that difluoromethyl groups are prevalent in many pesticides due to their exceptional physical and chemical properties. Compounds similar to 3-(difluoromethyl)-4-(methylsulfanyl)aniline have been incorporated into pesticide formulations, improving efficacy and reducing environmental impact.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core Structure: Aniline (benzene ring with an amino group).

- Substituents :

Comparison with Structurally Similar Compounds

Key Structural Variants and Properties

The table below highlights differences in substituents, molecular weights, and functional groups among analogous compounds:

Functional Group Analysis

Difluoromethyl (-CF₂H) :

- Role : Balances lipophilicity and metabolic stability. Fluorine atoms reduce basicity of the adjacent amine, enhancing membrane permeability .

- Comparison : Present in all listed difluoromethyl derivatives but varies in position and paired substituents.

Methylsulfanyl (-SMe) vs. Sulfonyl (-SO₂Me) :

- -SMe : Electron-donating, moderate hydrophobicity. May improve metabolic stability compared to sulfonyl groups .

- -SO₂Me : Electron-withdrawing, polar. Reduces logP and increases solubility in polar solvents but may hinder blood-brain barrier penetration .

Fluoro (-F) vs. Chloro (-Cl) :

Biological Activity

3-(Difluoromethyl)-4-(methylsulfanyl)aniline, with the CAS number 1339560-14-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a methylsulfanyl group attached to an aniline backbone. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-(Difluoromethyl)-4-(methylsulfanyl)aniline exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .

- Enzyme Inhibition : Investigations have indicated that it may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

The biological activity of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The difluoromethyl and methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function .

- Signal Transduction Modulation : By affecting key signaling pathways, the compound may influence cellular processes such as proliferation and apoptosis .

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study evaluating the cytotoxic effects of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline on various cancer cell lines demonstrated significant inhibition of cell growth compared to control groups. For instance, in FaDu hypopharyngeal tumor cells, the compound showed enhanced cytotoxicity relative to standard treatments like bleomycin .

- Antimicrobial Testing : In vitro tests against bacterial strains revealed that the compound exhibited notable antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4-(methylsulfanyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation/cyclocondensation reactions involving acetone, aniline derivatives, and fluorinated intermediates. For example, highlights a fungicide synthesis pathway using 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, suggesting analogous steps for introducing the difluoromethyl group. Key factors include:

- Temperature control : Elevated temperatures (~100–120°C) promote cyclization but may require inert atmospheres to prevent oxidation of the methylsulfanyl group.

- Catalysts : Acidic or basic conditions (e.g., triethylamine) aid in deprotonation and intermediate stabilization (see for similar aniline syntheses).

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity, with yields typically 50–60% ().

Q. Table 1: Synthesis Optimization

| Reaction Type | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation | 120°C, N₂, 12h | 56 | >95% | |

| Cyclocondensation | 100°C, Et₃N, 8h | 48 | 92% |

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows distinct splitting patterns (e.g., doublets of doublets) due to coupling with adjacent protons. The methylsulfanyl group (S-CH₃) resonates at ~2.5 ppm (¹H) and 15–20 ppm (¹³C). ’s refinement of similar anilines demonstrates the use of deuterated solvents (CDCl₃) for resolution.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for refining structures. Hydrogen bonding networks (e.g., N–H···F interactions) can be resolved using high-resolution data, with R-factors <0.06 achievable ().

Q. What are the roles of the difluoromethyl and methylsulfanyl substituents in modulating stability and reactivity?

- Methodological Answer :

- Difluoromethyl (CF₂H) : Fluorine’s strong electronegativity increases lipophilicity and metabolic stability via reduced basicity of the aniline NH₂ group (). This group also resists hydrolysis compared to trifluoromethyl.

- Methylsulfanyl (S-CH₃) : Acts as an electron-donating group , enhancing aromatic ring reactivity toward electrophilic substitution. Its steric bulk may hinder π-stacking in crystallographic packing ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.